

Technical Guide: Physical Characteristics & Handling of 2,3-Dimethoxypyridine-5-boronic Acid

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Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | 2,3-Dimethoxypyridine-5-boronic acid |
| CAS No.: | 1346526-61-1 |
| Cat. No.: | B1471029 |

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Executive Summary

Compound: **2,3-Dimethoxypyridine-5-boronic acid** CAS: 1003043-40-0 Significance: A critical heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry. Its dual-methoxy substitution pattern provides unique electronic properties (electron-donating effects) that influence both its reactivity in palladium-catalyzed cycles and its physical stability.

This guide moves beyond basic safety data sheets (SDS) to address the complex solid-state behaviors—specifically the boronic acid-boroxine equilibrium—that affect purity analysis and stoichiometry in drug development workflows.

Physicochemical Profile

The physical behavior of **2,3-Dimethoxypyridine-5-boronic acid** is dominated by the interplay between the Lewis-acidic boron center and the basic pyridine nitrogen, further modulated by

the electron-rich methoxy substituents.

Core Data Table[1]

| Property | Value / Characteristic | Technical Note |
|-------------------|---|---|
| Molecular Formula | C ₇ H ₁₀ BNO ₄ | |
| Molecular Weight | 182.97 g/mol | Critical for stoichiometry calculations. |
| Appearance | White to off-white powder | Discoloration (yellowing) indicates oxidation or protodeboronation. |
| Solubility (High) | DMSO, Methanol, DMF | Preferred solvents for stock solutions. |
| Solubility (Low) | Water (Neutral pH), Hexanes | Amphoteric nature allows solubility in basic aqueous media (forming boronate salts). |
| Melting Point | Variable (Typically >130°C) | Critical: Often exhibits a "pseudo-melting point" due to dehydration into the boroxine trimer before true melting occurs. |
| Hygroscopicity | Moderate | Prone to atmospheric moisture uptake, shifting the boroxine/acid equilibrium. |

Solid-State Characterization: The Boroxine Equilibrium

The most frequent error in handling this compound is treating it as a static solid. Like most aryl boronic acids, **2,3-Dimethoxypyridine-5-boronic acid** exists in a dynamic equilibrium with its cyclic trimer anhydride (boroxine).

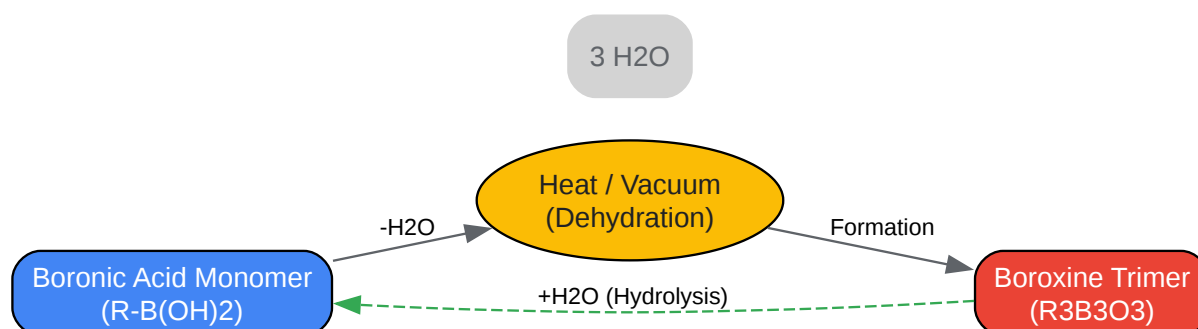
The Dehydration Mechanism

In the solid state, or upon heating, three molecules of the boronic acid dehydrate to form a six-membered boroxine ring, releasing three water molecules.[1] This is not a degradation product but a reversible thermodynamic state.

- Impact on Purity: A "pure" sample may assay at >100% if calculated solely as the free acid, due to the lower molecular weight of the boroxine content.
- Impact on Stoichiometry: Using a sample rich in boroxine without correction will lead to an excess of reagents in coupling reactions.

Visualization: Boronic Acid-Boroxine Cycle

The following diagram illustrates the reversible dehydration pathway and the conditions that drive the equilibrium.



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Figure 1: The reversible dehydration cycle. Storage in desiccators drives the reaction right (red), while exposure to ambient humidity drives it left (blue).

Analytical Protocols & Validation

Standard analytical methods often fail for pyridine boronic acids due to peak broadening (NMR) or column interaction (HPLC). The following protocols ensure data integrity.

A. HPLC Analysis (Purity)

Challenge: The basic pyridine nitrogen interacts with silanol groups on standard C18 columns, causing peak tailing. The boronic acid moiety can also interact with the stationary phase.

Optimized Protocol:

- Column: C18 with high carbon load and end-capping (e.g., Waters XSelect HSS T3 or equivalent).
- Mobile Phase:
 - Solvent A: Water + 0.1% Formic Acid (or Trifluoroacetic acid). Acidic pH is mandatory to protonate the pyridine and suppress silanol interactions.
 - Solvent B: Acetonitrile.
- Gradient: 5% B to 95% B over 10-15 minutes.
- Detection: UV at 254 nm (Pyridine ring) and 220 nm.
- Sample Diluent: 50:50 Water:Acetonitrile. Avoid pure alcohol, which can form boronate esters in situ.

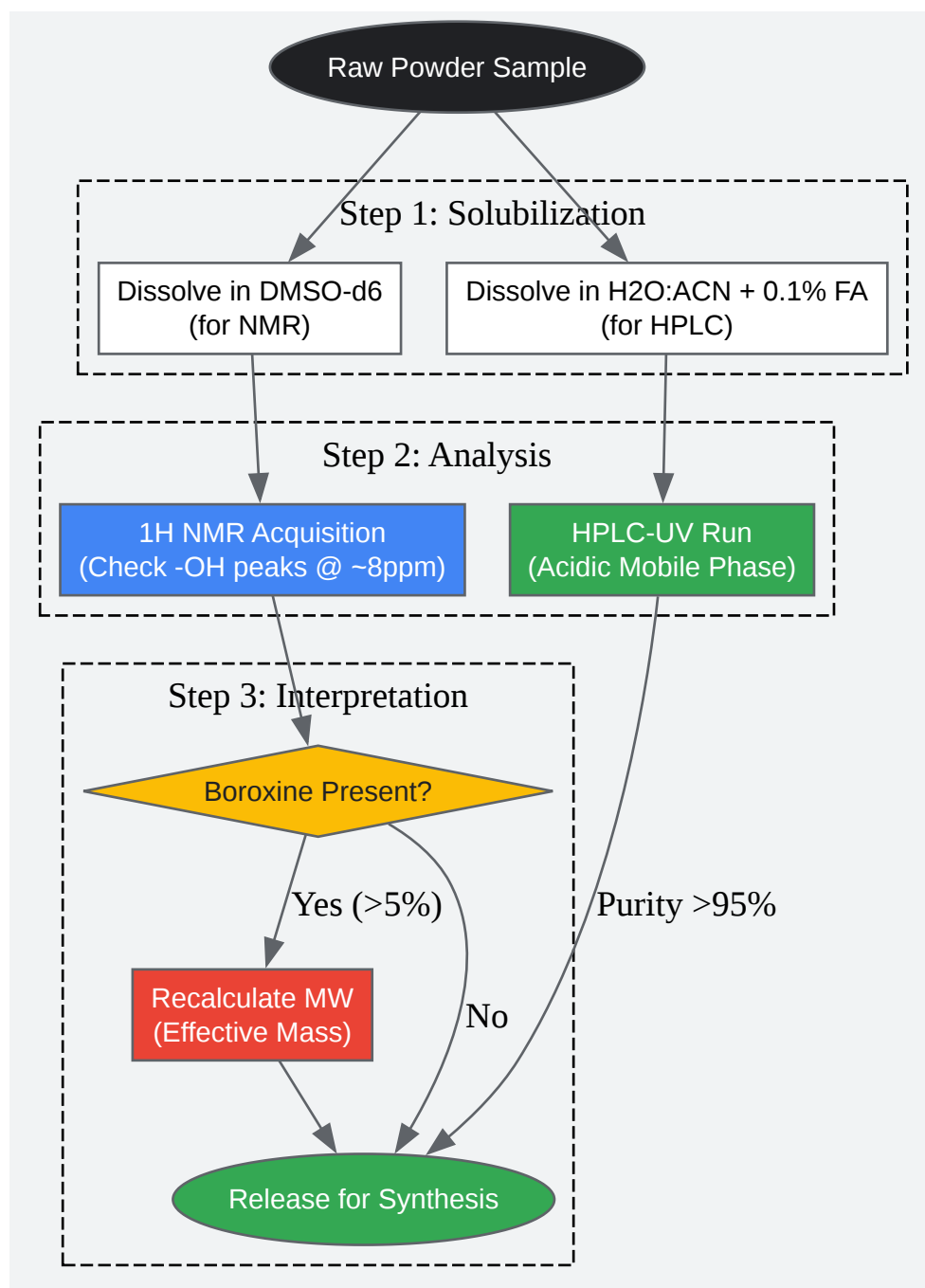
B. NMR Characterization (Identity)

Challenge: Boronic acid protons ($-B(OH)_2$) are broad and often invisible in $CDCl_3$ due to rapid exchange.

Optimized Protocol:

- Solvent: DMSO- d_6 is the gold standard. It forms hydrogen bonds with the hydroxyl groups, slowing exchange and sharpening the $-OH$ peaks (typically appearing near 8.0–8.5 ppm).
- D_2O Shake: After initial acquisition, add one drop of D_2O . The $-OH$ peak should disappear, confirming the boronic acid moiety.
- Quantitative NMR (qNMR): Use an internal standard (e.g., Maleic acid) to determine the exact weight % of the boronic acid vs. the boroxine content.

Visualization: Quality Control Workflow



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Figure 2: QC workflow emphasizing the detection and correction for boroxine presence before release into synthesis.

Handling and Storage Guidelines

To maintain the integrity of the 2,3-dimethoxy substitution pattern and the boronic acid functionality:

- Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is optimal but not strictly necessary if kept dry.
- Atmosphere: Store under Argon or Nitrogen. Boronic acids can undergo slow aerobic oxidation (protodeboronation), where the C-B bond breaks to form the corresponding phenol (2,3-dimethoxypyridin-5-ol) or protonated species.
- Moisture Control: Keep containers tightly sealed. If the powder clumps, it has likely absorbed water or converted partially to boroxine.
 - Corrective Action: If precise stoichiometry is required, dry the powder in a vacuum oven at 40°C for 2 hours prior to weighing to normalize the hydration state.

Application Context

In drug development, this compound is a "privileged structure." The 2,3-dimethoxy motif increases the electron density on the pyridine ring compared to unsubstituted analogs.

- Suzuki-Miyaura Coupling: The electron-rich nature generally makes the C-B bond more nucleophilic, potentially increasing transmetallation rates with Palladium catalysts compared to electron-deficient pyridines.
- Metabolic Stability: The methoxy groups can serve as metabolic handles (O-demethylation) or blockers, depending on the position relative to the active site of the target protein.

References

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